N1-(3-acetamidophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
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Description
N1-(3-acetamidophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C29H33N5O3 and its molecular weight is 499.615. The purity is usually 95%.
BenchChem offers high-quality N1-(3-acetamidophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-acetamidophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Antagonism and Pharmacological Potential
A significant area of application for compounds structurally related to N1-(3-acetamidophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is in the modulation of receptor activity, specifically orexin receptors. Research by Dugovic et al. (2009) explored the role of orexin-1 and orexin-2 receptors in sleep-wake regulation, demonstrating that antagonism of these receptors can influence sleep patterns and the release of neurotransmitters in the brain, such as dopamine and histamine. These findings highlight the potential of related compounds in treating sleep disorders and possibly other neuropsychiatric conditions (Dugovic et al., 2009).
Synthetic Methodologies
The synthesis of complex organic molecules, including isoquinoline derivatives, is crucial for the development of new drugs and materials. A study by Wenpeng et al. (2014) outlines a new and practical synthesis route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, demonstrating the versatility of synthetic approaches in accessing a wide range of structurally related compounds. Such methodologies are essential for the pharmaceutical industry in the development of new therapeutic agents (Wenpeng et al., 2014).
Pharmacological Screening and Activity
Compounds within the same structural family have been evaluated for their pharmacological activities across various biological assays. Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives by Bardiot et al. (2015) discovered broad-spectrum antifungal properties, indicating potential applications in combating fungal infections. This study showcases the importance of structural analogs in identifying new antifungal agents, highlighting the broader applicability of N1-(3-acetamidophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide-related compounds in addressing unmet medical needs (Bardiot et al., 2015).
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3/c1-20(35)31-24-9-6-10-25(17-24)32-29(37)28(36)30-18-27(22-11-13-26(14-12-22)33(2)3)34-16-15-21-7-4-5-8-23(21)19-34/h4-14,17,27H,15-16,18-19H2,1-3H3,(H,30,36)(H,31,35)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPMOAQJAMISLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide |
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